aPKC-IN-2
Description
Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate is a heterocyclic compound belonging to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur. This compound is of particular interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties .
Properties
IUPAC Name |
ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-3-17-14(16)12-11(8-18-13(12)15)10-6-4-9(2)5-7-10/h4-8H,3,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQSMGNEJVWZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351642 | |
| Record name | ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15854-08-7 | |
| Record name | ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-amino-4-p-tolylthiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Standard Reaction Protocol
The Gewald reaction remains the most widely employed method for synthesizing ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate. The reaction involves a one-pot condensation of a ketone, ethyl cyanoacetate, and elemental sulfur in the presence of a base. A representative procedure is as follows:
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Reactants :
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4-Methylpropiophenone (1-(4-methylphenyl)propan-2-one, 0.1 mol)
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Ethyl cyanoacetate (0.1 mol)
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Elemental sulfur (0.1 mol)
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Base (e.g., n-butylamine, triethylamine, or morpholine; 20 mL)
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Solvent: Absolute ethanol (150 mL)
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Procedure :
Role of Bases in Reaction Optimization
The choice of base significantly impacts reaction efficiency and yield:
| Base | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| n-Butylamine | 50 | 85 | 2 |
| Morpholine | 65 | 70 | 2 |
| Triethylamine | 65 | 65 | 2 |
Key Findings :
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n-Butylamine outperforms other bases, achieving 85% yield at a lower temperature (50°C).
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Stronger bases (e.g., K₂CO₃) are less effective due to side reactions, while weaker bases like morpholine require higher temperatures.
Large-Scale Synthesis and Industrial Adaptations
Scalable Production Protocol
Industrial-scale synthesis necessitates modifications to enhance yield and reduce costs:
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Reactants :
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4-Methylpropiophenone (1 kg)
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Ethyl cyanoacetate (685 g)
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Elemental sulfur (195 g)
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n-Butylamine (200 g)
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Ethanol (4 L)
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Procedure :
Advantages :
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Continuous Flow Reactors : Enable rapid heat dissipation and consistent product quality.
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Catalyst Screening : DBU (1,8-diazabicycloundec-7-ene) reduces reaction time to 30 minutes in pilot studies.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation offers a faster, energy-efficient alternative:
Solvent Optimization
Polar aprotic solvents like DMF improve intermediate stability:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 75 |
| DMF | 36.7 | 82 |
| DMSO | 46.7 | 78 |
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential anticancer activity, particularly against lung cancer cell lines.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with biological targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. Its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
- Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
Comparison: Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacological profiles and reactivity patterns .
Biological Activity
Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate (C₁₄H₁₅NO₂S) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur, and a carboxylate functional group that enhances its reactivity. The presence of the 4-methylphenyl group increases its lipophilicity, potentially influencing its biological interactions and pharmacokinetics.
Anticancer Activity
Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate has been studied for its potential anticancer properties, particularly against lung cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through various signaling pathways. For instance, in vitro studies have shown that the compound exhibits significant cytotoxicity with IC values ranging from 23.2 to 49.9 µM against different cancer cell lines .
Table 1: Anticancer Activity of Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate
| Cell Line | IC (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 23.2 | |
| HT29 (Colon Cancer) | 49.9 | |
| Jurkat (Leukemia) | Moderate Activity |
Mechanism of Action : The anticancer effects are attributed to the compound's ability to disrupt cellular processes critical for cancer cell survival, including the inhibition of essential enzymes and disruption of cell membrane integrity .
Antimicrobial Activity
In addition to its anticancer properties, ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate has demonstrated antimicrobial activity against various bacterial and fungal strains. Studies indicate that it disrupts microbial cell membranes and inhibits key metabolic pathways.
Table 2: Antimicrobial Activity
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective | |
| Escherichia coli | Moderate | |
| Candida albicans | Effective |
Case Studies
- In Vitro Studies : A study conducted on lung cancer cell lines revealed that treatment with ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate resulted in a significant reduction in cell viability, indicating strong potential as an anticancer agent .
- In Vivo Studies : In animal models, the compound exhibited promising results in reducing tumor size compared to standard treatments like 5-fluorouracil (5-FU). The study noted a decrease in solid tumor mass by up to 54% when treated with ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate .
Q & A
Q. What advanced spectral methods resolve overlapping signals in complex derivatives?
- Methodological Answer :
- 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals to confirm regiochemistry in crowded spectra.
- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular ion peaks for derivatives with isotopic clusters (e.g., bromine-containing analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
